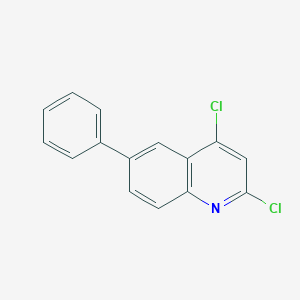

2,4-Dichloro-6-phenylquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C15H9Cl2N |

|---|---|

Molekulargewicht |

274.1 g/mol |

IUPAC-Name |

2,4-dichloro-6-phenylquinoline |

InChI |

InChI=1S/C15H9Cl2N/c16-13-9-15(17)18-14-7-6-11(8-12(13)14)10-4-2-1-3-5-10/h1-9H |

InChI-Schlüssel |

UCFFFVPMEYFDTD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(C=C3Cl)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,4 Dichloro 6 Phenylquinoline

Classical Synthetic Routes to Dichloroquinoline Cores

The formation of the 2,4-dichloroquinoline (B42001) core is classically achieved through a one-pot condensation and chlorination reaction starting from an appropriately substituted aniline (B41778). This method is a robust and frequently cited pathway that builds upon the principles of the Conrad-Limpach and Knorr quinoline (B57606) syntheses. wikipedia.orgquimicaorganica.org

A prevalent and direct method involves the reaction of an aniline with malonic acid in the presence of phosphorus oxychloride (POCl₃). asianpubs.orgasianpubs.orgijcce.ac.ir In this reaction, phosphorus oxychloride serves a dual role: it acts as a condensing agent to facilitate the initial cyclization of the aniline with malonic acid to form a quinoline-2,4-diol intermediate (which exists in tautomeric equilibrium with its 4-hydroxy-2-quinolone and 2-hydroxy-4-quinolone forms), and subsequently as a chlorinating agent to convert the hydroxyl groups at positions 2 and 4 into chlorides. herts.ac.ukconnectjournals.comgoogle.comicm.edu.plnih.gov The reaction is typically performed by heating the mixture, and while older procedures reported long reaction times, modern variations using microwave assistance have significantly reduced the synthesis time to mere minutes. asianpubs.orgasianpubs.org

For the specific synthesis of 2,4-dichloro-6-phenylquinoline, the starting aniline would be 4-aminobiphenyl (B23562). The reaction proceeds as follows: 4-aminobiphenyl is condensed with malonic acid, driven by POCl₃, to form 6-phenylquinoline-2,4-diol, which is then converted in situ to the final product, this compound.

Contemporary Approaches for the Construction of this compound

Modern synthetic chemistry offers more nuanced and often more efficient strategies for constructing complex molecules like this compound. These methods provide greater control over regioselectivity and may involve distinct steps for ring formation, halogenation, and functionalization.

The formation of the 6-phenyl-substituted quinoline ring is the foundational step.

Conrad-Limpach/Knorr Synthesis : This classical ring-closing strategy involves the condensation of an aniline with a β-ketoester. wikipedia.orgquimicaorganica.org To obtain the desired 6-phenylquinoline (B1294406) core, 4-aminobiphenyl is reacted with a β-ketoester like ethyl acetoacetate. The reaction conditions, particularly temperature, determine the regiochemical outcome, yielding either a 4-hydroxyquinoline (B1666331) or a 2-hydroxyquinoline (B72897) derivative. For the synthesis of 2,4-dihydroxyquinolines, dicarboxylic acid derivatives like diethyl malonate are used, which upon cyclization and decarboxylation, lead to the quinoline-2,4-diol scaffold. wikipedia.org

Friedländer Annulation : This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgderpharmachemica.com To synthesize the 6-phenylquinoline core via this method, one could react 2-amino-5-phenylbenzaldehyde with a compound like ethyl acetate (B1210297) under basic or acidic catalysis. A more versatile modification involves the in situ reduction of a 2-nitroaryl aldehyde, which circumvents the often-limited availability of the corresponding 2-amino derivatives. mdpi.com

Once the 6-phenyl-substituted quinoline ring with hydroxyl groups at the C2 and C4 positions is formed (i.e., 6-phenylquinoline-2,4-diol), the next critical step is the regioselective conversion of these hydroxyls into chlorides.

The most effective and widely used reagent for this transformation is phosphorus oxychloride (POCl₃) . commonorganicchemistry.com Heating the quinoline-2,4-diol precursor in neat POCl₃, often to reflux, efficiently replaces both hydroxyl groups with chlorine atoms to yield the 2,4-dichloro derivative. herts.ac.ukconnectjournals.com The reaction proceeds via phosphorylation of the hydroxyl groups, creating excellent leaving groups that are subsequently displaced by chloride ions. nih.gov This method is highly specific for the 2- and 4-positions due to the inherent reactivity of the quinolinol tautomers at these sites.

The table below summarizes typical conditions for the chlorination of quinolinols using POCl₃.

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aniline / Malonic Acid | POCl₃ | Reflux, 5 hours | 2,4-Dichloroquinoline | 48% | herts.ac.uk |

| Substituted Aniline / Malonic Acid | POCl₃ | Microwave, 600W, 50 sec | Substituted 2,4-Dichloroquinoline | ~61% | asianpubs.orgasianpubs.org |

| 7-(Dimethylamino)-4-hydroxyquinolin-2(1H)-one | POCl₃ | Reflux | 2,4-Dichloro-N,N-dimethylquinolin-7-amine | Good | ijcce.ac.ir |

There are two primary strategies for introducing the C6-phenyl group:

Starting with a Phenyl-Substituted Precursor : The most direct route begins with an aniline that already contains the desired phenyl group at the correct position. For the synthesis of this compound, this precursor is 4-aminobiphenyl. cambridge.org This approach incorporates the phenyl group from the very beginning of the synthetic sequence, simplifying the later steps.

Late-Stage Phenylation via Cross-Coupling : An alternative, contemporary strategy involves introducing the phenyl group at a later stage of the synthesis using a metal-catalyzed cross-coupling reaction. This method would typically start with a di-halogenated quinoline, for example, 2,4-dichloro-6-bromoquinoline. The phenyl group is then installed via a Suzuki-Miyaura cross-coupling reaction, which couples the 6-bromo position with a phenylboronic acid derivative. nbu.ac.innih.gov This approach offers modularity, allowing for the synthesis of various 6-aryl derivatives from a common intermediate.

Catalytic Systems in the Synthesis of this compound

Catalysis, particularly with transition metals, plays a crucial role in modern organic synthesis, offering efficient and selective ways to form carbon-carbon bonds.

The most relevant metal-mediated protocol for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction . wikipedia.orglibretexts.org This reaction is a powerful tool for forming a bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.

In the context of synthesizing the target molecule, this reaction would be employed in a late-stage functionalization approach. The key reaction would be the coupling of a 2,4-dichloro-6-haloquinoline (where the halogen at C6 is typically bromine or iodine for higher reactivity) with phenylboronic acid .

The catalytic cycle generally involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond (e.g., C6-Br) of the quinoline, forming a palladium(II) species.

Transmetalation : The phenyl group is transferred from the boron atom of the phenylboronic acid to the palladium(II) complex. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the organoboron species.

Reductive Elimination : The two organic fragments (the quinoline and the phenyl group) are eliminated from the palladium center, forming the new carbon-carbon bond of the final product and regenerating the palladium(0) catalyst. libretexts.org

The table below provides an overview of typical components in a Suzuki-Miyaura reaction for aryl-aryl coupling.

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Catalyst (Precursor) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Source of the active Pd(0) catalyst. | nih.govlibretexts.org |

| Ligand | Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃) | Stabilizes the palladium center and modulates its reactivity. | nih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the boronic acid for transmetalation. | nih.govwikipedia.org |

| Solvent | Dioxane/Water, Toluene (B28343), DMF | Solubilizes reactants and facilitates the reaction. | nih.govwikipedia.org |

This catalytic approach provides a versatile alternative to the classical methods, enabling the synthesis of a wide array of 6-aryl-2,4-dichloroquinolines by simply changing the boronic acid coupling partner.

Chemical Reactivity and Transformation Pathways of 2,4 Dichloro 6 Phenylquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-2 and C-4 Positions

The electron-withdrawing nature of the nitrogen atom in the quinoline (B57606) ring system, coupled with the presence of two chlorine atoms, renders the C-2 and C-4 positions of 2,4-dichloro-6-phenylquinoline highly electrophilic and thus, susceptible to nucleophilic aromatic substitution (SNAr) reactions. vulcanchem.commasterorganicchemistry.com The regioselectivity of these reactions is often influenced by the reaction conditions and the nature of the nucleophile. Generally, the C-2 position is more reactive towards nucleophilic attack in dihaloquinolines. researchgate.net

Amination and Alkylation Reactions

The chlorine atoms of this compound can be displaced by various nitrogen-based nucleophiles to form aminated quinoline derivatives. These reactions are typically carried out by heating the dichloroquinoline with an amine, sometimes in the presence of a catalyst. For instance, the amination of similar 4-chloro-2-phenylquinoline (B1581051) derivatives has been achieved using amide solvents at reflux. researchgate.net The reactivity of the amide solvents was found to be dependent on both steric and electronic effects. researchgate.net

Alkylation at the nitrogen of the quinoline ring or at a pre-installed amino group can also be achieved. Studies on the alkylation of 2-phenyl-4-quinolones have shown that the regioselectivity between N-alkylation and O-alkylation is highly dependent on the substitution pattern of the quinoline core. nih.gov

Table 1: Examples of Amination and Alkylation Reactions on Dichloroquinoline Scaffolds

| Starting Material | Reagent(s) | Product(s) | Yield (%) | Reference(s) |

| 4,6-Dichloropyrimidine | Adamantylalkylamines, K2CO3, DMF | Mono-aminated pyrimidines | 60-99% | mdpi.com |

| 4-Amino-6-chloropyrimidine | Adamantane-containing amines, Pd(0)/Ligand | Diamino-pyrimidines | 30-90% | mdpi.com |

| 4-Chloro-2-arylquinolines | Amide solvents (e.g., DMF) | 4-Amino-2-arylquinolines | Variable | researchgate.net |

| 2-Phenyl-4-quinolones | Alkyl halides | N-alkylated or O-alkylated quinolones | Not specified | nih.gov |

This table presents data from reactions on similar dichlorinated heterocyclic scaffolds to illustrate potential transformations of this compound.

Etherification and Thioetherification Reactions

The chlorine atoms at C-2 and C-4 can also be substituted by oxygen and sulfur nucleophiles to yield ethers and thioethers, respectively. These reactions typically involve the treatment of the dichloroquinoline with an alcohol or thiol in the presence of a base. The resulting ether and thioether derivatives can serve as important intermediates for further synthetic modifications. While specific examples for this compound are not extensively documented, this reactivity is a general feature of halo-substituted quinolines.

Reactions with Carbon-Based Nucleophiles

Carbon-based nucleophiles, such as organometallic reagents or carbanions, can also displace the chlorine atoms in this compound. These reactions lead to the formation of new carbon-carbon bonds, allowing for the introduction of various alkyl, aryl, or other carbon-containing substituents at the C-2 and C-4 positions.

Cross-Coupling Chemistry Involving the Halogenated Quinolone Core and Phenyl Substituent

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. vulcanchem.com These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds at the chlorinated positions of the quinoline core and potentially at the phenyl substituent. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are widely used to modify halogenated quinolines. researchgate.netsigmaaldrich.com

Suzuki Coupling: This reaction involves the coupling of the dichloroquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming new carbon-carbon bonds. nih.govnih.govdntb.gov.ua In related 2,4-dichloroquinoline (B42001) systems, Suzuki coupling has been shown to occur regioselectively. researchgate.net For instance, a two-step synthesis of 2-alkynyl-4-arylquinolines has been developed, starting with a regioselective Sonogashira coupling at the C-2 position of 2,4-dichloroquinoline, followed by a Suzuki coupling at the C-4 position. beilstein-journals.org

Sonogashira Coupling: This reaction couples the dichloroquinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. gold-chemistry.orgnanochemres.org It is a highly efficient method for the synthesis of alkynyl-substituted quinolines. beilstein-journals.org Studies on 2,4-dihaloquinolines have shown that Sonogashira coupling often occurs with high regioselectivity at the C-2 position. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the dichloroquinoline with an alkene in the presence of a palladium catalyst and a base. mdpi.com This reaction is useful for introducing vinyl substituents onto the quinoline core. Similar to other palladium-catalyzed reactions, the Heck reaction on 2,4-dihaloquinolines has been reported to be regioselective for the C-2 position. nih.gov

Stille Reaction: The Stille reaction couples the dichloroquinoline with an organotin reagent, catalyzed by a palladium complex. harvard.eduorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. Regioselective Stille couplings have also been reported for 2,4-dibromoquinoline, favoring the C-2 position. nih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Dichloroquinoline Scaffolds

| Reaction Type | Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference(s) |

| Suzuki | 2,4-Dichloroquinoline | Arylboronic acid | Pd/C | 2-Alkynyl-4-arylquinoline | Good to excellent | researchgate.netbeilstein-journals.org |

| Sonogashira | 2,4-Dichloroquinoline | Terminal alkyne | Pd/C, CuI, PPh3 | 2-Alkynyl-4-chloroquinoline | Good | beilstein-journals.org |

| Heck | 2,4-Dibromoquinoline | Alkene | Pd(0)/PPh3 | C-2 coupled product | Not specified | researchgate.netnih.gov |

| Stille | 2,4-Dibromoquinoline | Organotin reagent | Not specified | C-2 coupled product | Not specified | nih.gov |

This table provides illustrative examples of cross-coupling reactions on similar dichloroquinoline systems.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for forming carbon-heteroatom bonds. organic-chemistry.orgbeilstein-journals.orgsymeres.com These reactions are particularly useful for the formation of C-N and C-O bonds. For example, copper-catalyzed amination of 4,7-dichloroquinoline (B193633) has been successfully demonstrated. researchgate.net While palladium catalysis often dominates, copper catalysis offers a less toxic and more cost-effective option. symeres.com

C-H Functionalization Approaches

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economic strategy in modern organic synthesis, enabling the formation of new carbon-carbon or carbon-heteroatom bonds without pre-functionalized starting materials. mdpi.comsigmaaldrich.com For this compound, C-H functionalization can theoretically occur on the quinoline nucleus or the appended phenyl ring.

Research into the C-H functionalization of quinolines and other N-heterocycles often relies on transition-metal catalysis, particularly with palladium, rhodium, or ruthenium. mdpi.comnih.gov These reactions typically require a directing group (DG) to achieve regioselectivity. The nitrogen atom of the quinoline ring can itself act as a directing group, but this often leads to functionalization at the C8 position. For other positions, an external directing group may be necessary. For instance, studies on indole, a related 6,5-fused heterocyclic system, have shown that a directing group at the C3 position can facilitate selective C-H activation at the C4 position. mdpi.com

In the context of this compound, potential C-H functionalization reactions could include direct arylation or alkenylation. These transformations are generally achieved through oxidative C-H/C-H activation or direct C-H activation pathways. mdpi.com The development of dual catalytic systems, combining metal catalysis with visible-light photocatalysis, has further expanded the scope of these reactions, sometimes allowing them to proceed under milder conditions. beilstein-journals.org

Table 1: Potential C-H Functionalization Reactions

| Reaction Type | Typical Catalyst/Reagents | Target Site | Expected Product |

|---|---|---|---|

| Direct Arylation | Pd(OAc)₂, Ligand, Base | Quinoline or Phenyl Ring | Aryl-substituted dichloro-phenylquinoline |

| Direct Alkenylation | [Ru(p-cymene)Cl₂]₂, Ag Salt | Quinoline Ring | Alkenyl-substituted dichloro-phenylquinoline |

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The quinoline ring system exhibits distinct reactivity towards electrophiles. The pyridine (B92270) ring is deactivated due to the electron-withdrawing nature of the nitrogen atom, which becomes protonated under strongly acidic conditions typical for many electrophilic substitutions. arsdcollege.ac.in Consequently, electrophilic attack preferentially occurs on the benzene (B151609) portion of the quinoline nucleus, primarily at the C5 and C8 positions. arsdcollege.ac.in

However, the pendant phenyl group at the C6 position of this compound behaves as a standard benzene ring and is susceptible to electrophilic aromatic substitution. The reactivity of this ring is governed by the directing effects of the quinoline substituent. The quinoline ring attached at C6 will act as a deactivating group with ortho, para-directing effects. Therefore, electrophiles are expected to add to the ortho and para positions of the phenyl moiety. Examples of such reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, studies on related 2-phenylquinolines have demonstrated that phenylation can occur on the pendant phenyl group. nih.gov

Table 2: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2,4-Dichloro-6-(4-nitrophenyl)quinoline |

| Bromination | Br₂, FeBr₃ | 2,4-Dichloro-6-(4-bromophenyl)quinoline |

Reductive Transformations of the Dichloroquinoline System

The chloro-substituents at the C2 and C4 positions of the quinoline ring are highly susceptible to reductive dehalogenation. This transformation is a common strategy in organic synthesis, where halogen atoms are used as blocking groups and are later removed. organic-chemistry.org Catalytic hydrogenation is a frequently employed method, typically using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source. organic-chemistry.org

Studies on the reductive dehalogenation of aryl chlorides show that these reactions often require more vigorous conditions compared to their bromide counterparts. organic-chemistry.org The reduction can be performed selectively in the presence of other functional groups. In a closely related system, 2,4-dichlorobenzoate (B1228512) was shown to undergo reductive dechlorination to 4-chlorobenzoate (B1228818) under the action of microorganisms, demonstrating the lability of the C2-chloro substituent. nih.gov In chemical synthesis, the C4-chloro group is generally more reactive towards nucleophilic substitution than the C2-chloro group, and a similar trend might be observed in certain reductive processes.

Beyond dehalogenation, the quinoline ring itself can be reduced, though this typically requires harsher conditions or specific catalysts.

Oxidative Reactions of the Quinoline Nucleus

The quinoline nucleus can undergo oxidation at several positions. A primary and well-documented oxidative transformation is the N-oxidation of the quinoline nitrogen atom. mdpi.com This reaction is commonly achieved using peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. mdpi.compreprints.org The resulting this compound N-oxide is a valuable intermediate. The N-oxide functional group activates the C2 and C4 positions for subsequent nucleophilic substitution reactions. preprints.orgresearchgate.net

Furthermore, the carbocyclic part of the quinoline ring can be oxidized under specific conditions to form quinolinediones. For example, related dichloroquinolines have been converted into the corresponding quinoline-5,8-diones, which are compounds of interest for their biological activities. ontosight.ai

Table 3: Common Oxidative Reactions

| Reaction | Reagent | Product |

|---|---|---|

| N-Oxidation | m-CPBA or H₂O₂/AcOH | This compound N-oxide |

Ring-Opening and Rearrangement Processes

Rearrangement and ring-opening reactions represent a class of transformations that can dramatically alter the molecular skeleton. chemistrywithwiley.com While specific instances involving this compound are not prominently documented, the quinoline scaffold can participate in such processes under certain stimuli.

Ring-opening of the quinoline core has been observed in synthetic sequences, often catalyzed by transition metals like copper, to construct different heterocyclic systems. acs.org For example, the Pfitzinger reaction involves the ring opening of isatin (B1672199) in the presence of a base as a key step in the synthesis of quinoline-4-carboxylic acids. iipseries.org

Molecular rearrangements, such as the Beckmann or Hofmann rearrangements, are fundamental organic reactions that could potentially be applied to suitably functionalized derivatives of this compound. rsc.orgwiley-vch.de For instance, a Baeyer-Villiger rearrangement could be performed on a derivative containing a ketone, converting it to an ester. wiley-vch.de These reactions typically proceed through the formation of an electron-deficient intermediate, followed by the migration of an atom or group to form a more stable structure. chemistrywithwiley.com The applicability of these reactions would depend on the synthesis of appropriate precursors from the parent this compound scaffold.

Derivatization and Structural Modification Strategies

Synthesis of Novel Quinoline-Fused Heterocyclic Systems from 2,4-Dichloro-6-phenylquinoline Precursors

The reactive chlorine atoms at the C2 and C4 positions of this compound serve as key sites for nucleophilic substitution, enabling the construction of fused heterocyclic systems. The reaction of this precursor with bifunctional nucleophiles is a direct strategy for creating annulated quinoline (B57606) structures.

A prominent example is the synthesis of 6-chloro-2-hydrazino-4-phenylquinoline. This reaction is achieved by refluxing this compound with hydrazine (B178648) hydrate (B1144303) under a nitrogen atmosphere. google.comprepchem.com The hydrazine preferentially displaces the more labile chlorine atom at the C2 position. The resulting hydrazino-quinoline is a key intermediate itself, which can be further cyclized to form triazoloquinoline systems. google.comlookchem.com For instance, cyclocondensation of 6-chloro-2-hydrazino-4-phenylquinoline with triethyl orthoacetate in refluxing xylene yields 7-chloro-1-methyl-5-phenyl-s-triazolo[4,3-a]quinoline. lookchem.com

This reactivity pattern suggests that other dinucleophiles could be employed to generate a variety of fused systems. While specific examples for this compound are not extensively documented, the known chemistry of analogous 2,4-dichloroquinolines indicates potential pathways. For example, reactions with reagents like ethylenediamine (B42938) or 2-aminoethanol could foreseeably lead to the formation of pyrazino[2,3-b]quinolines or oxazino[2,3-b]quinolines, respectively. The general methodology for creating pyrazolo[3,4-b]quinolines often involves the initial reaction of a 2-chloroquinoline (B121035) derivative with hydrazine. mdpi.com

Table 1: Synthesis of Fused Heterocycles from this compound

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Hydrazine hydrate | Reflux, 1 hr, N₂ atmosphere | 6-Chloro-2-hydrazino-4-phenylquinoline | 67% | google.comprepchem.com |

| 6-Chloro-2-hydrazino-4-phenylquinoline | Triethyl orthoacetate | Reflux in xylene, 2.67 hrs | 7-Chloro-1-methyl-5-phenyl-s-triazolo[4,3-a]quinoline | - | lookchem.com |

Strategic Functionalization of the Phenyl Substituent for Diverse Applications

While the chloro-substituted positions of this compound are primary sites for modification, strategic functionalization of the pendant phenyl group at the C6 position can introduce diverse properties and connection points for more complex structures. Research in this specific area is less common than modifications at the C2 and C4 positions, but established principles of electrophilic aromatic substitution can be applied.

Quinoline itself undergoes electrophilic substitution, such as nitration or halogenation, primarily on the benzene (B151609) ring portion of the scaffold. arsdcollege.ac.in For 6-substituted quinolines, further substitution on the C6-phenyl ring would likely be governed by the directing effects of the quinoline core and any existing substituents on the phenyl ring itself. For example, nitration could introduce a nitro group, which can then be reduced to an amine, providing a handle for further derivatization, such as amide or sulfonamide formation. evitachem.com

Structure-activity relationship (SAR) studies on related bioactive quinolines have shown that modifications on phenyl substituents can significantly impact biological efficacy. For instance, in some antimalarial quinoline series, the introduction of a phenyl group at certain positions enhances activity. researchgate.netnih.gov In a series of quinoline-based ATP synthase inhibitors, the addition of a phenyl group at the C6 position resulted in the most potent activity against certain strains of Acinetobacter baumannii. nih.gov These findings underscore the potential value of developing synthetic routes to functionalize the C6-phenyl group of this compound to tune its properties for specific applications. Direct functionalization can be challenging, but an alternative approach involves building the functionalized phenylquinoline from the start, for example, using a Friedländer annulation with a pre-functionalized 2-aminobenzophenone (B122507) derivative. vulcanchem.comijcce.ac.ir

Construction of Polymeric and Supramolecular Architectures Incorporating this compound Units

The bifunctional nature of this compound, with two reactive chlorine atoms, makes it a suitable monomer for polycondensation reactions to form novel heterocyclic polymers. The synthesis of poly(ether ketone)s, for example, often involves the reaction of dihalogenated aromatic monomers with bisphenols. mdpi.com By analogy, the reaction of this compound with a bisphenol like bisphenol A under basic conditions could lead to the formation of poly(quinoline ether)s. These polymers would incorporate the rigid and thermally stable phenylquinoline unit into the main chain, potentially imparting valuable thermal and mechanical properties. While many polyquinoline syntheses utilize methods like the Friedländer reaction with monomeric precursors, the nucleophilic aromatic substitution pathway offered by dichlorinated quinolines is a viable alternative for creating certain polymer architectures. ijcce.ac.iracgpubs.orgnih.gov

In the realm of supramolecular chemistry, the planar, aromatic structure of the phenylquinoline scaffold is ideal for creating ordered assemblies through non-covalent interactions. rsc.orgsemanticscholar.org The phenyl group at the C6 position can enhance π-π stacking interactions, which are crucial for the self-assembly of molecules into larger, organized structures like liquid crystals or columnar mesophases. vulcanchem.combeilstein-journals.org

Furthermore, the nitrogen atom in the quinoline ring and the potential to introduce other functional groups make these molecules excellent ligands for constructing metal-organic frameworks (MOFs) or other coordination complexes. fluorochem.co.ukrsc.orgresearchgate.net For instance, ortho-palladated complexes based on 2-phenylquinoline (B181262) have been shown to form thermotropic liquid crystals, where the coordination to the metal center is key to inducing the mesomorphic behavior. beilstein-journals.org Similarly, iron(III) complexes have been synthesized using a tridentate ligand derived from a substituted quinoline. rsc.org These examples highlight the potential of using this compound derivatives as building blocks ("supramolecular scaffolds") to construct highly ordered, functional materials for applications in electronics, sensing, and catalysis. rsc.orgnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. A ¹H NMR spectrum for 2,4-Dichloro-6-phenylquinoline would be expected to show distinct signals for the protons on the quinoline (B57606) core and the pendant phenyl ring. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chloro- and nitrogen substituents, while the coupling constants (J) would provide information about the connectivity of adjacent protons. Similarly, a ¹³C NMR spectrum would reveal the chemical environment of each carbon atom in the molecule.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals, confirming the substitution pattern and connectivity of the entire molecular framework.

However, a thorough search of scientific databases has not yielded any published experimental ¹H or ¹³C NMR data specifically for this compound.

Table 1: Anticipated Proton Environments for ¹H NMR of this compound (Note: This is a hypothetical table as no experimental data is available.)

| Proton Position | Anticipated Chemical Shift Range (ppm) | Anticipated Multiplicity |

|---|---|---|

| H-3 | 7.0 - 7.5 | Singlet (s) |

| H-5 | 7.8 - 8.2 | Doublet (d) |

| H-7 | 7.4 - 7.8 | Doublet of doublets (dd) |

| H-8 | 7.6 - 8.0 | Doublet (d) |

| Phenyl H (ortho) | 7.5 - 7.9 | Multiplet (m) |

| Phenyl H (meta) | 7.3 - 7.6 | Multiplet (m) |

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the this compound molecular ion, allowing for the confirmation of its elemental formula, C₁₅H₉Cl₂N.

Techniques such as Electron Ionization (EI) mass spectrometry would also induce fragmentation of the molecule. Analysis of the resulting fragment ions would offer valuable structural information. Characteristic fragmentation patterns would likely involve the loss of chlorine atoms, cleavage of the phenyl group, or fragmentation of the quinoline ring system. The presence of two chlorine atoms would be readily identifiable from the isotopic pattern of the molecular ion peak (M, M+2, M+4).

Despite the utility of this technique, no experimental mass spectra or fragmentation pathway analyses for this compound are currently available in the reviewed literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to specific functional groups and structural motifs.

Key expected vibrational modes would include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the quinoline and phenyl rings would be observed in the 1400-1650 cm⁻¹ region.

C-Cl stretching: Strong absorptions corresponding to the carbon-chlorine bonds would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Ring breathing modes: These vibrations, characteristic of the aromatic systems, would also be present.

A comparative analysis of IR and Raman spectra would provide complementary information, as some vibrational modes may be more active in one technique than the other. However, no published experimental IR or Raman spectra could be located for this compound.

X-ray Crystallography for Solid-State Molecular Geometry, Intermolecular Interactions, and Crystal Packing

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles.

This data would confirm the planarity of the quinoline ring system and reveal the dihedral angle between the quinoline and the phenyl ring at the 6-position. Furthermore, the analysis would elucidate the crystal packing arrangement, identifying any significant intermolecular interactions such as π-π stacking or halogen bonding, which govern the supramolecular architecture.

A search for crystallographic data in repositories such as the Cambridge Structural Database (CSD) did not yield a crystal structure for this compound.

Table 2: Hypothetical Crystallographic Data Summary (Note: This is a hypothetical table as no experimental data is available.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₉Cl₂N |

| Formula Weight | 274.15 |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume | Data Not Available |

| Z | Data Not Available |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission techniques, provides insights into the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound, a conjugated aromatic system, would be expected to show characteristic π-π* transitions. The position of the absorption maxima (λ_max) and the molar absorptivity (ε) would be key parameters.

If the compound is fluorescent, its emission spectrum would provide information on the energy of the excited state and the quantum yield would quantify the efficiency of the emission process. These photophysical properties are highly dependent on the molecular structure and its interaction with the solvent environment.

Regrettably, no published studies on the electronic absorption or emission properties of this compound were found during the literature review.

Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of organic molecules like 2,4-Dichloro-6-phenylquinoline. nih.gov DFT calculations can elucidate the electronic structure, predict reactivity, and simulate spectroscopic properties, providing a detailed molecular portrait.

The electronic structure of this compound is fundamentally governed by the distribution of its electrons. DFT calculations can map out the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov For this compound, the electron-withdrawing nature of the two chlorine atoms is expected to lower the energy of the LUMO, making the quinoline (B57606) ring more susceptible to nucleophilic attack. Conversely, the phenyl substituent at the 6-position, a bulky and electron-rich group, can influence the electron density distribution across the quinoline core and may sterically hinder certain interactions.

DFT can also be employed to predict various spectroscopic properties. For instance, theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. dergipark.org.tr The calculated nuclear magnetic resonance (NMR) chemical shifts can also be correlated with experimental data to confirm the molecular structure. nih.gov

Molecular electrostatic potential (MEP) maps, another output of DFT calculations, provide a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP map would likely show regions of negative potential around the nitrogen atom and the chlorine atoms, indicating their electronegative character and potential for electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic perspective, revealing how the molecule moves and interacts with its environment over time. nih.gov This is particularly important for a molecule like this compound, which possesses a degree of conformational flexibility due to the rotation of the phenyl group.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nobelprize.org For this compound, the key conformational variable is the dihedral angle between the quinoline ring and the phenyl ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (energy minima) and the energy barriers between them. nih.gov The preferred conformation will be a balance between steric hindrance and electronic effects.

MD simulations are also invaluable for studying the interactions between this compound and other molecules, such as solvent molecules or biological macromolecules. mdpi.comnih.gov By simulating the molecule in a solvent box (e.g., water), one can study its solvation dynamics and how it interacts with the surrounding solvent molecules. This is crucial for understanding its solubility and behavior in different environments. Furthermore, if this compound is being investigated for its potential as a drug candidate, MD simulations can be used to model its interaction with a target protein. mdpi.com These simulations can provide insights into the binding mode, the stability of the protein-ligand complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that govern binding affinity. nih.gov

Mechanistic Pathways Elucidation through Computational Transition State Analysis

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and designing new synthetic routes. Computational chemistry, particularly the analysis of transition states, provides a powerful tool for elucidating reaction pathways at the molecular level. nih.gov For reactions involving this compound, computational transition state analysis can be used to map out the energy profile of a reaction, identifying the transition state structures and calculating the activation energies.

The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, representing the bottleneck of the reaction. youtube.com By locating the transition state structure for a given reaction, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes that occur. Various computational methods can be used to find transition states, often starting from the reactant and product geometries. youtube.com

For example, if one were to study the nucleophilic substitution of one of the chlorine atoms on the this compound ring, computational methods could be used to model the approach of the nucleophile, the formation of the intermediate complex, the transition state for the substitution, and the departure of the chloride ion. The calculated activation energy would provide a quantitative measure of the reaction rate. This type of analysis can be used to compare the reactivity of the C2 and C4 positions, predicting which chlorine atom is more susceptible to substitution. Such studies can also be extended to explore the mechanisms of other reactions, such as electrophilic aromatic substitution on the phenyl ring or reactions involving the quinoline nitrogen.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. frontiersin.org QSAR models are powerful tools in drug discovery and materials science, as they allow for the prediction of the activity of new, unsynthesized compounds, thereby saving time and resources. nih.govresearchgate.net

To develop a QSAR model for derivatives of this compound, a dataset of compounds with known activities would be required. nih.gov For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. allsubjectjournal.com A wide variety of descriptors can be calculated, ranging from simple constitutional descriptors (e.g., molecular weight, number of rings) to more complex 2D and 3D descriptors derived from the molecular graph or the 3D structure of the molecule. mdpi.com

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed activity. nih.govresearchgate.net The predictive power of the QSAR model is then validated using internal and external validation techniques. mdpi.com A robust and predictive QSAR model can then be used to predict the activity of new this compound derivatives. mdpi.com This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and experimental testing. nih.gov For instance, a QSAR model could be developed to predict the anticancer activity of a series of this compound analogs with different substituents on the phenyl ring. The model could then be used to design new analogs with potentially enhanced activity.

Mechanistic Investigations of Reactions Involving 2,4 Dichloro 6 Phenylquinoline

Kinetic and Thermodynamic Analyses of Reaction Pathways

Kinetic studies on nucleophilic aromatic substitution (SNAr) reactions of chloroquinolines provide fundamental insights into their reaction pathways. While specific kinetic data for 2,4-dichloro-6-phenylquinoline is not extensively documented, valuable inferences can be drawn from studies on the parent compound, 2,4-dichloroquinoline (B42001).

Investigations into the reaction of 2,4-dichloroquinoline with dimethylamine (B145610) in solvents like methanol (B129727) and toluene (B28343) have shown that the displacement of a single chlorine atom follows second-order kinetics, being first-order with respect to each reactant. bdim.eu Unlike 4-chloroquinoline, the reaction at the 4-position of 2,4-dichloroquinoline is not subject to autocatalysis. This is attributed to the diminished basicity of the ring nitrogen due to the electron-withdrawing effect of the second chlorine atom at the 2-position. bdim.eu

The rate constants and activation parameters for the aminodechlorination of 2,4-dichloroquinoline provide a quantitative measure of the reaction's feasibility and temperature dependence. The presence of a phenyl group at the 6-position in this compound is expected to modulate the electronic properties of the quinoline (B57606) ring system, thereby influencing the reaction rates and activation energies compared to the unsubstituted parent compound.

Thermodynamic properties such as the enthalpy of sublimation and vaporization are essential for understanding the phase transition characteristics of quinoline derivatives. Studies on related compounds like 2-chloroquinoline (B121035) and 2-phenylquinoline (B181262) have determined these thermodynamic parameters, which are crucial for assessing their stability and behavior in different phases. researchgate.net For instance, the enthalpy of vaporization for 2-chloroquinoline has been determined, providing insight into the energy required for its phase change. researchgate.net

| Solvent | Temperature (°C) | kobs x 105 (s-1) | Isomer Composition (%) |

|---|---|---|---|

| Methanol | 60.0 | 1.83 | 4-isomer: 98.5, 2-isomer: 1.5 |

| 80.0 | 9.50 | 4-isomer: 97.5, 2-isomer: 2.5 | |

| 100.0 | 41.8 | 4-isomer: 96.0, 2-isomer: 4.0 | |

| 120.0 | 142 | 4-isomer: 94.0, 2-isomer: 6.0 | |

| Toluene | 100.0 | 1.57 | 4-isomer: 4.0, 2-isomer: 96.0 |

| 120.0 | 6.67 | 4-isomer: 6.0, 2-isomer: 94.0 | |

| 140.0 | 24.3 | 4-isomer: 8.0, 2-isomer: 92.0 |

Identification and Characterization of Reaction Intermediates

The most widely accepted mechanism for nucleophilic aromatic substitution on electron-deficient systems like 2,4-dichloroquinolines is the two-step addition-elimination (SNAr) mechanism. nih.gov This pathway involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer or σ-adduct.

In the case of this compound, a nucleophile would attack either the C2 or C4 carbon, leading to the formation of a tetrahedral intermediate. Density Functional Theory (DFT) calculations on the analogous 2,4-dichloroquinazoline (B46505) system have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. nih.gov This aligns with experimental observations where substitution predominantly occurs at the C4 position. nih.govmdpi.com

The stability of the Meisenheimer intermediate is a critical factor in determining the reaction rate. The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitrogen atom of the quinoline core and the chlorine substituents. The phenyl group at the 6-position can further influence the stability of this intermediate through its electronic effects (inductive and resonance).

While direct spectroscopic observation of these intermediates can be challenging due to their transient nature, their existence is well-supported by a large body of experimental and computational evidence from related systems. nih.govmdpi.com

Influence of Solvent and Reaction Conditions on Reactivity and Selectivity

The choice of solvent and reaction conditions can profoundly impact the reactivity and selectivity of reactions involving this compound. The stabilization of charged intermediates and transition states by the solvent is a key determinant of the reaction pathway. wikipedia.org

In nucleophilic substitution reactions of 2,4-dichloroquinoline, the solvent has been shown to dramatically influence the regioselectivity of the attack. bdim.eu For example, in the reaction with dimethylamine, a polar protic solvent like methanol strongly favors substitution at the 4-position. Conversely, a non-polar aprotic solvent like toluene favors substitution at the 2-position. bdim.eu This is because polar protic solvents can effectively solvate and stabilize the charged Meisenheimer intermediate formed during attack at the more electrophilic C4 position. In non-polar solvents, this stabilization is less significant, and other factors may dictate the regioselectivity.

Temperature is another critical reaction parameter. As indicated by the kinetic data in the table above, an increase in temperature generally leads to an increase in the reaction rate, consistent with the Arrhenius equation. However, temperature can also affect the selectivity, with higher temperatures sometimes leading to the formation of a greater proportion of the thermodynamically favored product.

The nature of the nucleophile also plays a vital role. Stronger, less sterically hindered nucleophiles will generally react faster. The reaction conditions, including the presence or absence of a base, can also influence the outcome, particularly when the nucleophile is a primary or secondary amine.

| Solvent | Solvent Type | Favored Position of Substitution | Rationale |

|---|---|---|---|

| Methanol | Polar Protic | C4 | Stabilization of the charged Meisenheimer intermediate through hydrogen bonding. |

| Toluene | Non-polar Aprotic | C2 | Reduced stabilization of the C4 intermediate, allowing other factors to dominate. |

Elucidation of Ligand and Catalyst Effects on Reaction Efficiency and Product Distribution

While nucleophilic substitution reactions on this compound can proceed without a catalyst, transition-metal catalysis, particularly with palladium, is instrumental for cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds at the chloro-substituted positions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for introducing new aryl or vinyl groups. For instance, 2,4-dichloroquinolines can undergo double Suzuki-Miyaura coupling with formylphenylboronic acids in the presence of a Pd(PPh3)4 catalyst to yield bis-(formylphenyl)-quinolines. nih.gov In this catalytic cycle, the choice of ligand is critical for the efficiency of the key steps: oxidative addition, transmetalation, and reductive elimination.

The development of specialized phosphine (B1218219) ligands has been a major advancement in palladium-catalyzed cross-coupling. nih.gov Sterically bulky and electron-rich ligands, such as those developed by Buchwald and Hartwig, can significantly enhance the rate and scope of these reactions, even enabling the use of less reactive aryl chlorides as substrates. nih.gov These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition step. researchgate.net

The choice of catalyst and ligand can also influence the product distribution. In molecules with multiple reactive sites like this compound, careful selection of the catalytic system can allow for selective mono- or di-arylation. Factors such as the steric hindrance of the ligand, the nature of the palladium precursor, and the reaction conditions can all be tuned to control the outcome of the reaction. The rational design of catalysts based on understanding these effects is a key area of modern organic synthesis. rsc.org

Potential Applications and Functional Role

Applications in Materials Science and Optoelectronics

The rigid and planar structure of the quinoline (B57606) ring system, combined with the extended π-conjugation afforded by the phenyl substituent, makes 2,4-Dichloro-6-phenylquinoline a candidate for investigation in materials science, particularly in the field of optoelectronics.

Quinoline derivatives are well-known for their fluorescent properties and have been widely studied for their application as emitters in Organic Light-Emitting Diodes (OLEDs). The emission color and efficiency of these materials can be tuned by modifying the substituents on the quinoline core. While direct studies on the photoluminescent properties of this compound are limited, research on analogous compounds provides valuable insights. For instance, the structurally related compound, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, has been synthesized and characterized as a blue light-emitting organic phosphor. This suggests that the 6-phenylquinoline (B1294406) scaffold can be a promising backbone for developing new fluorescent materials. The chlorine substituents in this compound could further influence the electronic energy levels and potentially enhance the stability and performance of OLED devices.

In the realm of organic photovoltaics (OPVs), quinoline-based molecules have been explored as components of the active layer, acting as either electron donors or acceptors. The electron-withdrawing nature of the two chlorine atoms in this compound could impart electron-accepting properties to the molecule. This makes it a potential candidate for use as a non-fullerene acceptor in bulk heterojunction solar cells. Efficient charge transport is crucial for the performance of such devices, and the planar geometry of the quinoline ring may facilitate the necessary intermolecular π-π stacking for charge carrier mobility. However, experimental validation of its electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, is necessary to ascertain its suitability for photovoltaic applications.

The inherent fluorescence of the quinoline nucleus can be sensitive to the surrounding chemical environment. This property is often exploited in the design of fluorescent probes and chemical sensors. The chlorine atoms at the 2 and 4 positions of this compound serve as reactive sites for nucleophilic substitution. This allows for the straightforward introduction of various functional groups that can act as recognition units for specific analytes, such as metal ions, anions, or biomolecules. Upon binding to the target analyte, a change in the fluorescence signal of the quinoline core could be observed, enabling its use as a sensor.

Role in Agrochemical Research and Development

The quinoline skeleton is a privileged scaffold in medicinal and agrochemical research. Numerous quinoline derivatives have been found to possess a wide range of biological activities, including herbicidal, insecticidal, and fungicidal properties. The presence of halogen atoms, particularly chlorine, is a common feature in many commercially successful agrochemicals. For example, the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) contains a dichlorinated phenyl ring. mt.gov While there is no direct evidence of this compound being used in agrochemical formulations, its structure suggests that it could serve as a valuable building block for the synthesis of new potential agrochemicals. Further screening and derivatization of this compound could lead to the discovery of novel crop protection agents.

Enzyme Inhibition Investigations

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes. The planar aromatic system of the quinoline ring can intercalate into DNA or bind to the active sites of enzymes through hydrophobic and π-stacking interactions. For instance, certain chlorinated quinoline derivatives have shown potential as inhibitors for various enzymes. nih.gov The specific substitution pattern of this compound could confer selectivity and potency towards certain enzymes. Although no specific enzyme inhibition studies have been reported for this compound, it represents a potential candidate for screening in drug discovery programs targeting various enzymatic pathways.

Antimicrobial Activity Investigations

The quinoline core is a fundamental structural motif in many antimicrobial drugs, most notably the antimalarial agent chloroquine (B1663885). The antimicrobial spectrum of quinoline derivatives can be significantly influenced by the substituents on the ring. Research on various substituted phenylquinolines has revealed promising antibacterial and antifungal activities. derpharmachemica.comjournalijar.comorientjchem.orgnih.gov The chlorine atoms in this compound could potentially enhance its antimicrobial properties. While specific antimicrobial data for this compound is not available, its structural analogy to other bioactive quinolines suggests that it warrants investigation for its potential as a novel antimicrobial agent.

Utility as Precursors for Advanced Organic Synthesis and Fine Chemical Production

The presence of two reactive chlorine atoms makes this compound a highly valuable intermediate in the synthesis of a wide array of fine chemicals. researchgate.net The chlorine atoms at the 2- and 4-positions of the quinoline ring are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. researchgate.net This reactivity is a cornerstone of its utility in building complex molecular architectures.

The differential reactivity of the C2 and C4 positions can often be exploited to achieve regioselective functionalization. Typically, the C4 position is more susceptible to nucleophilic attack than the C2 position, a phenomenon that has been observed in related 2,4-dichloroquinazolines. This allows for a stepwise introduction of different substituents. For instance, reaction with a primary or secondary amine could selectively replace the C4 chlorine, followed by a subsequent reaction to modify the C2 position.

This stepwise functionalization is crucial in the synthesis of biologically active compounds. Quinoline derivatives are known to exhibit a wide range of pharmacological activities, and the ability to precisely tune the substituents at the C2 and C4 positions is key to optimizing their therapeutic properties. For example, the introduction of amino side chains, a common strategy in drug discovery, can be readily achieved through nucleophilic substitution of the chlorine atoms.

Furthermore, the chlorine atoms on the this compound scaffold are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These powerful synthetic methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular diversity that can be accessed from this precursor. The phenyl group at the C6 position can also be modified, although it is generally less reactive than the chloro-substituted positions.

The versatility of this compound as a precursor is highlighted in the following illustrative reaction scheme, showcasing its potential in the synthesis of diverse derivatives.

Illustrative Synthetic Transformations of this compound

| Reactant/Catalyst | Product | Reaction Type | Potential Application of Product |

| R-NH2 | 2-chloro-4-(R-amino)-6-phenylquinoline | Nucleophilic Aromatic Substitution | Pharmaceutical intermediates |

| R-B(OH)2 / Pd catalyst | 2-chloro-4-aryl-6-phenylquinoline | Suzuki Coupling | Materials science, Ligand synthesis |

| R-OH / Base | 2-chloro-4-(R-oxy)-6-phenylquinoline | Nucleophilic Aromatic Substitution | Agrochemicals, Fine chemicals |

This table presents hypothetical reactions to illustrate the synthetic potential of this compound, based on the known reactivity of similar chloroquinolines.

Catalytic Applications as Ligands or Organocatalysts

Beyond its role as a synthetic intermediate, the structural features of this compound suggest its potential for use in catalysis, either as a ligand for metal-catalyzed reactions or as an organocatalyst.

As a Ligand in Metal Catalysis:

The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can coordinate to a metal center, making it a potential ligand in transition metal catalysis. The substituents at the 2, 4, and 6 positions can significantly influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity.

For instance, the chlorine atoms are electron-withdrawing, which would decrease the electron-donating ability of the quinoline nitrogen. The phenyl group at C6 introduces steric bulk, which can influence the coordination geometry around the metal center and create a specific chiral environment if the ligand is appropriately modified.

Derivatives of this compound, where one or both chlorine atoms are replaced with phosphine (B1218219), amine, or other coordinating groups, could lead to novel bidentate or tridentate ligands. These tailored ligands could find applications in a variety of cross-coupling reactions, hydrogenations, and other important industrial processes. The modular nature of the synthesis of these potential ligands, starting from this compound, allows for the systematic tuning of their properties to optimize catalytic performance.

As an Organocatalyst:

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. nih.gov Quinoline derivatives have been explored as organocatalysts, often leveraging the basicity of the quinoline nitrogen to activate substrates.

While this compound itself is unlikely to be a highly effective organocatalyst due to the electron-withdrawing nature of the chlorine atoms reducing the basicity of the nitrogen, it serves as an excellent starting material for the synthesis of more potent organocatalysts. For example, the chlorine atoms can be substituted with groups that can participate in hydrogen bonding or act as Brønsted or Lewis bases, thereby creating a bifunctional catalyst.

The rigid quinoline backbone provides a well-defined scaffold for the precise positioning of these catalytic groups, which can lead to high levels of stereocontrol in asymmetric reactions. The synthesis of chiral organocatalysts derived from this compound could open up new avenues for the enantioselective synthesis of valuable chiral molecules.

Potential Catalytic Roles of this compound Derivatives

| Catalyst Type | Potential Reaction Catalyzed | Key Structural Feature |

| Metal-Ligand Complex | Cross-coupling reactions | Quinoline nitrogen as a coordinating site |

| Chiral Organocatalyst | Asymmetric aldol reaction | Chiral amine at C4 position |

| Bifunctional Catalyst | Michael addition | Hydrogen-bond donor at C2, basic nitrogen |

This table provides a hypothetical overview of potential catalytic applications of derivatives of this compound, based on general principles of catalyst design.

Analytical Methodologies for 2,4 Dichloro 6 Phenylquinoline and Its Derivatives

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation and purity assessment of organic compounds like 2,4-dichloro-6-phenylquinoline. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For substituted quinolines, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A typical HPLC method for the analysis of quinoline (B57606) derivatives would involve a gradient elution to ensure the effective separation of the parent compound from its impurities and derivatives. The use of a Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment.

A generalized set of HPLC conditions that could be adapted for the analysis of this compound is presented in the table below.

Table 1: Illustrative HPLC Parameters for the Analysis of Substituted Quinolines

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for definitive identification. For this compound, GC-MS can be used to confirm its molecular weight and structure, as well as to identify and quantify any volatile impurities.

The following table outlines typical GC-MS parameters that could be optimized for the analysis of this compound.

Table 2: Representative GC-MS Conditions for the Analysis of Phenylquinoline Derivatives

| Parameter | Condition |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °C (hold 10 min) |

| MS Transfer Line | 290 °C |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive and often cost-effective approach for the detection and quantification of electroactive compounds. Quinolines and their derivatives, due to the presence of the nitrogen-containing heterocyclic ring, can exhibit electrochemical activity. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be utilized to study the redox behavior of this compound and to develop quantitative analytical methods.

The electrochemical response will be influenced by the presence of the electron-withdrawing chlorine atoms and the phenyl group on the quinoline core. These substituents can affect the oxidation and reduction potentials of the molecule. By scanning the potential and measuring the resulting current, information about the concentration of the analyte can be obtained. The development of an electrochemical method would involve the selection of a suitable working electrode (e.g., glassy carbon, boron-doped diamond), a supporting electrolyte, and the optimization of instrumental parameters.

Table 3: General Parameters for Voltammetric Analysis of Quinoline Derivatives

| Parameter | Description |

|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl |

| Auxiliary Electrode | Platinum wire |

| Supporting Electrolyte | 0.1 M Phosphate buffer solution (pH 7.0) |

| Technique | Differential Pulse Voltammetry (DPV) |

| Potential Range | -1.5 V to +1.5 V (to be optimized) |

| Pulse Amplitude | 50 mV |

Spectrophotometric Quantification Strategies

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The quinoline ring system possesses a chromophore that gives rise to characteristic UV absorption bands. The position and intensity of these bands are influenced by the nature and position of substituents on the ring.

For this compound, the extended conjugation provided by the phenyl group is expected to result in absorption maxima at longer wavelengths compared to unsubstituted quinoline. A quantitative method can be developed by measuring the absorbance of solutions of the compound at its wavelength of maximum absorption (λmax) and constructing a calibration curve according to the Beer-Lambert law. The presence of chlorine atoms may also influence the absorption spectrum.

While the specific UV-Vis absorption spectrum for this compound is not extensively documented in readily available literature, studies on other substituted quinolines can provide insight. For example, the UV photoelectron spectroscopic study of various quinoline derivatives has shown how different substituents affect their electronic structure and, consequently, their interaction with UV radiation. acs.org

A general approach to developing a spectrophotometric quantification method is outlined below.

Table 4: General Procedure for Spectrophotometric Quantification

| Step | Description |

|---|---|

| 1. Solvent Selection | Choose a solvent in which the compound is soluble and that is transparent in the expected absorption region (e.g., ethanol, methanol (B129727), acetonitrile). |

| 2. Determination of λmax | Record the UV-Vis spectrum of a dilute solution of this compound over a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance. |

| 3. Preparation of Standards | Prepare a series of standard solutions of known concentrations. |

| 4. Measurement of Absorbance | Measure the absorbance of each standard solution at the determined λmax. |

| 5. Construction of Calibration Curve | Plot a graph of absorbance versus concentration to create a calibration curve. |

| 6. Sample Analysis | Measure the absorbance of the unknown sample and determine its concentration from the calibration curve. |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for quinoline (B57606) synthesis, such as the Friedländer and Combes reactions, are well-established, future research will increasingly focus on the development of more sustainable and efficient synthetic protocols. The paradigm is shifting from conventional methods, which often involve harsh conditions and hazardous reagents, towards greener alternatives. researchgate.net

Key areas of development include:

One-Pot Syntheses: Designing multi-component reactions that allow for the construction of the 2,4-dichloro-6-phenylquinoline core in a single step from simple precursors will improve efficiency and reduce waste. researchgate.net

Green Catalysis: The exploration of novel catalysts, such as nanocatalysts or solid acid catalysts, can offer high yields and selectivity under milder reaction conditions. acs.orgnih.gov These catalysts often have the advantage of being recyclable, further enhancing the sustainability of the process. nih.govbenthamdirect.com

Alternative Energy Sources: The use of microwave irradiation and ultrasound as energy sources can significantly reduce reaction times and energy consumption compared to conventional heating. benthamdirect.comnih.gov

Greener Solvents: A major focus will be on replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol, aligning with the principles of green chemistry. researchgate.netnih.gov

These sustainable approaches aim to minimize waste, reduce energy input, and avoid the use of toxic substances, making the synthesis of this compound and its derivatives more economically and environmentally viable. researchgate.netbenthamdirect.com

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The two chlorine atoms on the this compound ring are key to its synthetic utility, acting as leaving groups for nucleophilic aromatic substitution (SNAr) reactions. Future research will delve deeper into controlling the regioselectivity of these reactions and exploring novel transformations.

Regioselective Functionalization: The C4 position of the 2,4-dichloroquinoline (B42001) scaffold is generally more reactive towards nucleophiles than the C2 position under mild conditions. acs.orgstackexchange.com Future work will focus on developing strategies to precisely control this regioselectivity. This could involve the use of specific catalysts, such as palladium complexes with tailored ligands, or additives like lithium chloride, which have been shown to influence the site of reaction with organozinc reagents. acs.org

Novel Coupling Chemistries: Beyond traditional SNAr, research will likely explore advanced cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C2 and C4 positions. This will enable the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, to create diverse molecular architectures. A double-Suzuki-Miyaura cross-coupling reaction has already been used to synthesize bis-(formylphenyl)-quinolines from dichloroquinoline precursors. nih.gov

C-H Functionalization: Direct C-H activation and functionalization of the quinoline and phenyl rings offer a more atom-economical approach to derivatization, avoiding the need for pre-functionalized starting materials. Machine learning models are being developed to predict the most likely sites for C-H functionalization, which could accelerate the discovery of new synthetic routes. doaj.org

Understanding and harnessing these reactivity patterns will allow chemists to build complex molecules with high precision, tailored for specific applications.

Integration into Complex Molecular Systems and Supramolecular Architectures

The rigid, planar structure of the quinoline core makes this compound an excellent building block for the construction of larger, well-defined molecular systems and supramolecular assemblies.

Crystal Engineering: By strategically modifying the substituents at the 2- and 4-positions, researchers can introduce functional groups capable of forming specific intermolecular interactions, such as hydrogen bonds or π–π stacking. This allows for the rational design and synthesis of crystalline solids with desired packing arrangements and properties. researchgate.net

Supramolecular Polymers: The incorporation of this compound derivatives into polymers can lead to materials with unique self-assembly properties. The non-covalent interactions between the quinoline units can direct the formation of ordered nanostructures, such as fibers or sheets.

Host-Guest Chemistry: The quinoline ring system can be incorporated into larger macrocyclic structures to create host molecules capable of selectively binding guest ions or small molecules. The phenyl group at the C6 position can be used to modulate the size and shape of the binding cavity.

These efforts in molecular and crystal engineering will pave the way for new materials with applications in areas such as molecular recognition, sensing, and electronics.

Expansion of Applications in Advanced Functional Materials

The unique photophysical and electronic properties of quinoline derivatives make them attractive candidates for use in advanced functional materials. Future research will aim to expand the applications of materials derived from this compound.

Organic Light-Emitting Diodes (OLEDs): Phenylquinoline derivatives have shown promise as interfacial layer materials in high-performance organic electronic devices. researchgate.net Further research will focus on synthesizing derivatives of this compound with tailored electronic properties to act as efficient emitters, hosts, or charge-transport materials in OLEDs. researchgate.netjmaterenvironsci.com The goal is to develop materials that exhibit high quantum efficiency, long operational stability, and specific emission colors, such as deep blue. ijlaindia.org

Organic Phosphors: Quinoline-based compounds have been synthesized that exhibit blue light emission, making them suitable for applications in solid-state lighting. ijlaindia.org By modifying the substituents on the this compound core, the emission wavelength and quantum yield can be tuned.

Sensors and Probes: The fluorescence of quinoline derivatives is often sensitive to their local environment. This property can be exploited to develop chemosensors that detect the presence of specific ions or molecules through changes in their fluorescence emission.

The development of these materials relies on a deep understanding of the relationship between molecular structure and material properties, a key area for future investigation.

| Application Area | Key Research Goal | Example Derivative Function |

|---|---|---|